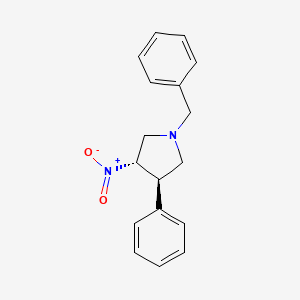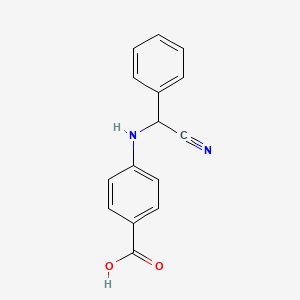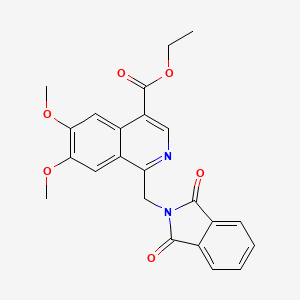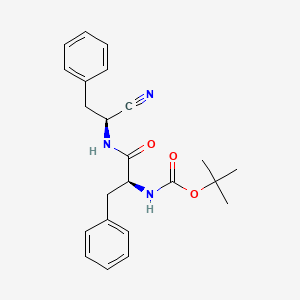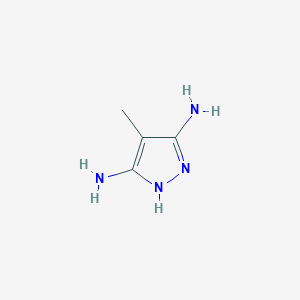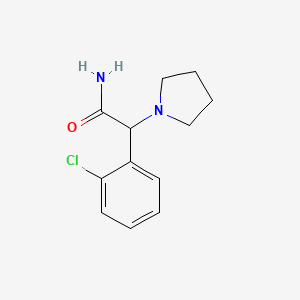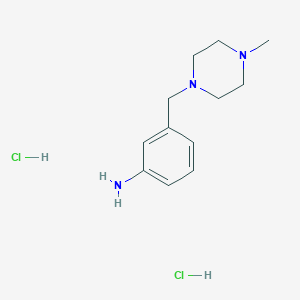
3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride
Übersicht
Beschreibung
The compound “3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2O2 . It is also known as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis involves the reductive amination of the corresponding substituted benzoic acid .Molecular Structure Analysis
The molecular structure of this compound includes a methylpiperazine ring, which adopts a chair conformation . In the crystal structure, intermolecular C—H⋯O and C—H⋯N hydrogen bonds link the molecules, generating edge-fused R(3) (3)(17) ring motifs, to form a three-dimensional network .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.21 g/mol . It is a white solid with a melting point of 305-307°C . It is soluble in water and slightly soluble in methanol when heated .Wissenschaftliche Forschungsanwendungen
Neurological Disorders Treatment : This compound has been studied for its potential in treating cognitive disorders. For example, Nirogi et al. (2016) synthesized and evaluated a series of derivatives as 5-HT6 receptor ligands, indicating potential applications in enhancing cognition (Nirogi et al., 2016).
Antidepressant and Antianxiety Effects : Kumar et al. (2017) developed novel derivatives showing significant antidepressant and antianxiety activities in animal models, highlighting its potential use in mental health treatment (Kumar et al., 2017).
Anticonvulsant and Antimicrobial Applications : Aytemir et al. (2004) synthesized derivatives that showed promising anticonvulsant and antimicrobial activities, suggesting its use in epilepsy and infection control (Aytemir et al., 2004).
Cancer Treatment : Gong et al. (2010) studied flumatinib, which includes this compound, as an antineoplastic tyrosine kinase inhibitor, indicating its potential in chronic myelogenous leukemia treatment (Gong et al., 2010).
Antiemetic Activity : Xu et al. (2009) synthesized analogs that showed antiemetic activity comparable to Ondansetron, suggesting its use in managing chemotherapy-induced nausea (Xu et al., 2009).
Hypolipidemic Activity : Ashton et al. (1984) synthesized derivatives with potent activity in lowering serum lipid levels, indicating its use in treating hyperlipidemia (Ashton et al., 1984).
Eigenschaften
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11;;/h2-4,9H,5-8,10,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGGACATEPPLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-piperazin-1-ylmethyl)-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
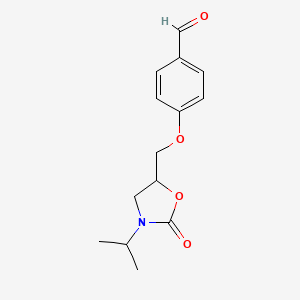
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
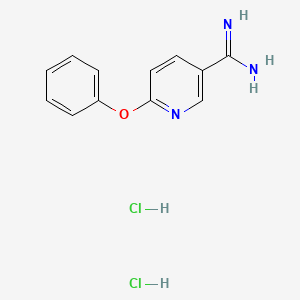
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
